molecular formula C11H18ClNO B1458908 (1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride CAS No. 91339-68-3

(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride

Cat. No. B1458908
CAS RN: 91339-68-3
M. Wt: 215.72 g/mol
InChI Key: MZFBBCSUCJVKQH-UHFFFAOYSA-N
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Description

(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride is a chemical compound with the CAS Number: 91339-68-3 . It has a molecular weight of 215.72 and is used extensively in scientific research as a crucial building block for the synthesis of various pharmaceutical compounds and organic molecules.


Molecular Structure Analysis

The InChI code for (1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride is 1S/C11H17NO.ClH/c1-12-11(9-13-2)8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride is a powder . It is stored at room temperature .

Scientific Research Applications

Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

  • Scientific Field : Biochemistry and Pharmaceutical Science .
  • Summary of the Application : This research focuses on the use of transaminases (TAs) for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
  • Methods of Application : The method involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The process was optimized for asymmetric synthesis .
  • Results or Outcomes : After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

1-methoxy-N-methyl-3-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-12-11(9-13-2)8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFBBCSUCJVKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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